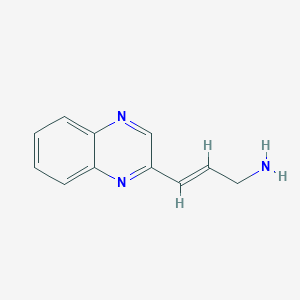

3-(Quinoxalin-2-yl)prop-2-en-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(E)-3-quinoxalin-2-ylprop-2-en-1-amine |

InChI |

InChI=1S/C11H11N3/c12-7-3-4-9-8-13-10-5-1-2-6-11(10)14-9/h1-6,8H,7,12H2/b4-3+ |

InChI Key |

IAJYAXXYUQBZBI-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/CN |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CCN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 3 Quinoxalin 2 Yl Prop 2 En 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The terminal primary amine group in 3-(Quinoxalin-2-yl)prop-2-en-1-amine is a key site of reactivity due to the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic and basic character to the molecule, allowing it to readily react with a wide array of electrophiles. youtube.comyoutube.com This reactivity is fundamental to many derivatization strategies aimed at modifying the compound's structure and properties.

Common reactions involving the amine moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form corresponding amides.

Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry. youtube.com

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases), which are versatile intermediates for further synthetic transformations.

Michael Addition: The amine can act as a nucleophile in Michael or aza-Michael addition reactions, attacking electron-deficient alkenes. youtube.comyoutube.com

These transformations are crucial for building more complex molecules from the 3-(quinoxalin-2-yl)prop-2-en-1-amine framework.

Table 1: Representative Reactions of the Amine Moiety

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl amide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) |

| Aza-Michael Addition | Acrylonitrile | β-Amino nitrile |

Michael Addition Reactions Involving the Conjugated Double Bond

The propenyl group of 3-(Quinoxalin-2-yl)prop-2-en-1-amine features a carbon-carbon double bond conjugated to the electron-withdrawing quinoxaline (B1680401) ring system. This electronic arrangement polarizes the double bond, rendering the β-carbon (the carbon atom further from the quinoxaline ring) electrophilic and susceptible to nucleophilic attack. This type of 1,4-conjugate addition is known as the Michael reaction. youtube.comresearchgate.net

A variety of nucleophiles, known as Michael donors, can add across the double bond. researchgate.net These include:

Carbon Nucleophiles: Enolates derived from active methylene (B1212753) compounds (e.g., malonic esters, β-ketoesters).

Heteroatom Nucleophiles: Thiols (thia-Michael addition), amines (aza-Michael addition), and alcohols (oxa-Michael addition). acs.org

The outcome of these reactions is the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, providing a powerful method for extending the carbon skeleton and introducing new functional groups. The efficiency and stereoselectivity of the Michael addition can often be controlled through the choice of catalyst, solvent, and reaction conditions. acs.org

Functionalization and Modification at the Quinoxaline Ring System

The quinoxaline ring is a robust aromatic heterocycle that can be functionalized at several positions, allowing for extensive structural diversification.

The C3 position of the quinoxaline ring, being adjacent to a nitrogen atom and the C2-substituent, is an activated site for various chemical modifications. Research on related quinoxaline scaffolds, particularly quinoxalin-2(1H)-ones, has demonstrated numerous strategies for C3-functionalization that are applicable to this system. researchgate.net These methods often involve direct C-H activation or proceed through radical intermediates.

Key functionalization reactions at the C3 position include:

Alkylation and Arylation: Introduction of alkyl or aryl groups through radical-mediated or transition-metal-catalyzed cross-coupling reactions.

Acylation: Visible-light-promoted decarboxylative acylation using α-oxocarboxylic acids can introduce acyl groups. researchgate.net

Hydroxylation and Amination: Direct introduction of hydroxyl or amino groups can be achieved under oxidative conditions. nih.gov

Trifluoromethylation: Three-component reactions using reagents like CF3SO2Na allow for the introduction of trifluoromethyl groups, a common modification in medicinal chemistry. mdpi.com

Table 2: Selected C3-Functionalization Methods for Quinoxaline Scaffolds

| Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| Acylation | α-Oxocarboxylic acid, photocatalyst, visible light | Acyl (-COR) | researchgate.net |

| Hydroxylation | g-C3N4 photocatalyst, air, visible light | Hydroxyl (-OH) | nih.gov |

| Trifluoromethylation | CF3SO2Na, CuF2, K2S2O8 | Trifluoromethyl (-CF3) | mdpi.com |

| Azidoalkylation | Olefins, TMSN3, PhI(OAc)2 | β-Azidoalkyl | mdpi.com |

The quinoxaline core consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The benzene portion is susceptible to electrophilic aromatic substitution, while the electron-deficient pyrazine ring is more prone to nucleophilic attack.

Electrophilic Substitution: Reactions such as nitration and halogenation typically occur on the benzene ring (positions 5, 6, 7, and 8). Nitration of the parent quinoxaline ring, for instance, generally requires forcing conditions. sapub.org The position of substitution is directed by the existing C2-substituent and the electronic nature of the ring system.

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is inherently electron-poor and can undergo nucleophilic substitution, particularly if a good leaving group (like a halogen) is present on the ring. The introduction of activating groups can further facilitate these reactions.

Cyclization and Rearrangement Reactions

The strategic placement of reactive functional groups in 3-(Quinoxalin-2-yl)prop-2-en-1-amine and its derivatives allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. nih.gov Gold-catalyzed intramolecular hydroamination of related N-alkynyl indoles to form quinoxaline-fused systems highlights the potential for such cyclizations. unicatt.itresearchgate.net Furthermore, the quinoxaline scaffold itself can participate in various rearrangement reactions.

Oxidative 1,2-aryl migration is a significant class of rearrangement reactions observed in quinoxaline chemistry. thieme-connect.de This process typically involves the migration of an aryl group from one atom to an adjacent atom and is often mediated by hypervalent iodine reagents or occurs under visible-light-mediated conditions. thieme-connect.deacs.orgnih.gov For example, studies on the synthesis of 2,3-diaryl-substituted quinoxalines have revealed reaction pathways that proceed through an oxidative 1,2-aryl migration. acs.orgnih.gov While not directly studied on 3-(Quinoxalin-2-yl)prop-2-en-1-amine, derivatives of this compound could be designed to undergo such rearrangements. For instance, the reaction of 2-aroylquinoxalines with sodium hydroxide (B78521) in DMSO has been shown to result in aryl migration to yield 2-arylquinoxalines. jst.go.jp These rearrangement reactions provide sophisticated methods for creating complex molecular architectures that would be challenging to synthesize through other means. thieme-connect.de

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography and Crystal Structure Analysis

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. In the case of quinoxaline (B1680401) derivatives, hydrogen bonding and π-stacking are pivotal in defining the crystal packing. For 3-(Quinoxalin-2-yl)prop-2-en-1-amine, the presence of a primary amine (-NH₂) group and the planar aromatic quinoxaline ring system allows for a rich network of these interactions.

Hydrogen Bonding: The amine group is a potent hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring are effective acceptors. This facilitates the formation of intermolecular hydrogen bonds, such as N-H···N, which can link molecules into chains or more complex networks. In the crystal structure of a related compound, N-(3-Methylphenyl)quinoxalin-2-amine monohydrate, the amine proton forms an N-H···O hydrogen bond with a water molecule, which in turn forms O-H···N hydrogen bonds to the pyrazine (B50134) nitrogen atoms of adjacent molecules, creating supramolecular arrays. researchgate.net Similarly, C-H···N interactions are observed in quinoxaline derivatives, where a hydrogen atom attached to the aromatic ring interacts with a nitrogen atom of a neighboring molecule, contributing to the stability of the crystal lattice. nih.govresearchgate.net

π-Stacking Interactions: The planar, electron-deficient quinoxaline ring system is prone to engaging in π-stacking interactions with adjacent molecules. These interactions typically occur in an offset or slipped-parallel arrangement to minimize electrostatic repulsion. researchgate.net In various quinoxaline derivatives, centroid-centroid distances for these interactions are commonly observed in the range of 3.5 to 3.9 Å. researchgate.netnih.gov For instance, in 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, offset π-stacking interactions link molecular chains into corrugated layers, with a centroid-centroid distance of 3.6716 (8) Å. nih.govresearchgate.net The extended conjugation provided by the prop-2-en-1-amine substituent in 3-(Quinoxalin-2-yl)prop-2-en-1-amine can further influence the electronic properties of the quinoxaline system and modulate the strength and geometry of these π-stacking interactions.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Reference Compound Example |

|---|---|---|---|

| Hydrogen Bond | C-H···N | ~2.9 | 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline nih.govresearchgate.net |

| Hydrogen Bond | N-H···N/O | ~2.8 - 3.0 | N-(3-Methylphenyl)quinoxalin-2-amine monohydrate researchgate.net |

| π-Stacking | Quinoxaline Ring ··· Quinoxaline Ring | ~3.5 - 3.9 (centroid-centroid) | N-(3-Methylphenyl)quinoxalin-2-amine monohydrate researchgate.net |

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

For quinoxaline derivatives, Hirshfeld analysis reveals the relative importance of various interactions in stabilizing the crystal structure. The analysis generates a 3D surface around a molecule, colored according to properties like d_norm (a normalized contact distance), which highlights regions of close intermolecular contact. Additionally, 2D fingerprint plots are produced, which summarize the distribution of interaction distances and provide quantitative percentages for each contact type.

While specific Hirshfeld analysis data for 3-(Quinoxalin-2-yl)prop-2-en-1-amine is not available, studies on analogous structures provide valuable insights. For example, the analysis of 1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzo-diazo-2-one showed that the most significant contributions to the crystal packing arise from H···H (40.3%), H···C/C···H (31.5%), and H···O/O···H (15.7%) contacts. imist.ma In another related compound, 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, the dominant interactions were found to be H···H (51.2%), C···H/H···C (26.0%), and N···H/H···N (8.3%). nih.govresearchgate.net

Given the structure of 3-(Quinoxalin-2-yl)prop-2-en-1-amine, a similar distribution of contacts would be expected, with a significant contribution from N···H contacts due to the primary amine group, in addition to the ubiquitous H···H and C···H contacts. The π···π stacking interactions would be visible in the C···C contacts section of the fingerprint plot. nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 51.2 |

| C···H/H···C | 26.0 |

| N···H/H···N | 8.3 |

| O···H/H···O | 6.3 |

| C···C | 3.9 |

| Other | 4.3 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoinduced Processes

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique sensitive to species with unpaired electrons, making it an invaluable tool for studying radical intermediates in chemical reactions. Quinoxaline derivatives are known to be photoactive, and upon irradiation with UV light, they can initiate various photoinduced processes, often involving the generation of radical species. nih.govnih.gov

The EPR spin trapping technique is commonly employed to detect and identify short-lived radical intermediates. nih.gov This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic radical adduct, which can then be observed by EPR. A common spin trap used in these studies is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

Studies on various quinoxaline derivatives have shown that UVA irradiation (e.g., at λ_max = 365 nm) in the presence of oxygen can lead to the formation of reactive oxygen species (ROS). nih.govnih.govdntb.gov.ua The excited state of the quinoxaline molecule can transfer an electron to molecular oxygen, generating a superoxide (B77818) radical anion (O₂•⁻). This species can be trapped by DMPO to form the DMPO-OOH spin adduct, which is detectable by EPR. nih.govresearchgate.net Further reactions, often involving the solvent, can lead to the formation of other carbon- or oxygen-centered radicals. nih.gov For 3-(Quinoxalin-2-yl)prop-2-en-1-amine, the quinoxaline core is expected to be the primary photoactive center, leading to similar ROS generation pathways upon UV exposure.

| Spin Adduct | a_N (mT) | a_H (mT) | g-value |

|---|---|---|---|

| DMPO-OOH | 1.285 | 1.035 (a_Hβ), 0.141 (a_Hγ) | 2.0061 |

| DMPO-OCH₃ | 1.319 | 0.759 (a_Hβ), 0.221 (a_Hγ) | 2.0059 |

| DMPO-CH₃ | 1.475 | 2.115 | 2.0058 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of quinoxaline derivatives, typically producing a protonated molecule [M+H]⁺. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to fragment this molecular ion, providing valuable structural information.

For 3-(Quinoxalin-2-yl)prop-2-en-1-amine (molecular formula: C₁₁H₁₁N₃, molecular weight: 185.23 g/mol ), the ESI mass spectrum would be expected to show a prominent peak for the protonated molecule at m/z 186.

The fragmentation of the [M+H]⁺ ion would likely proceed through several pathways. The quinoxaline ring itself is relatively stable, but can undergo characteristic losses, such as the elimination of HCN (27 Da). The prop-2-en-1-amine side chain is susceptible to fragmentation, particularly through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a dominant fragmentation pathway for aliphatic amines. libretexts.org This would lead to the loss of a CH₂NH₂ radical, resulting in a stable quinoxalinyl-ethenyl cation. Another possible fragmentation is the cleavage of the bond between the quinoxaline ring and the side chain.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₁H₁₁N₃ + H]⁺ | Molecular Ion (Protonated) |

| 169 | [C₁₁H₉N₂]⁺ | Loss of NH₃ (Ammonia) |

| 155 | [C₁₀H₇N₂]⁺ | Loss of CH₂NH₂ (α-cleavage) |

| 129 | [C₈H₅N₂]⁺ | Quinoxaline cation (Loss of C₃H₆N) |

Based on a thorough review of the available search results, there is no specific published research focusing on the computational and theoretical chemistry investigations of the exact compound "3-(Quinoxalin-2-yl)prop-2-en-1-amine" that aligns with the detailed outline provided.

The scientific literature contains numerous computational studies, including Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations, on various other quinoxaline derivatives. rsc.orgresearchgate.netrsc.org These studies explore the properties and potential applications of compounds such as phenylisoxazole quinoxalin-2-amine (B120755) hybrids, 3-methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one, and N-substituted quinoxaline-2-carboxamides. rsc.orgnih.govnih.gov

However, none of the retrieved sources provide the specific data required to populate the requested sections and subsections for "3-(Quinoxalin-2-yl)prop-2-en-1-amine," including:

Density Functional Theory (DFT) Calculations: No specific data on molecular geometry optimization, frontier molecular orbital analysis (HOMO-LUMO), natural bond orbital (NBO) analysis, or molecular electrostatic potential (MEP) mapping for this compound was found.

Molecular Docking Simulations: There are no ligand-target interaction predictions or docking scores available for this specific molecule.

Molecular Dynamics (MD) Simulations: No studies detailing the dynamic behavior and stability of this compound in complex with a biological target were identified.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline and focuses solely on "3-(Quinoxalin-2-yl)prop-2-en-1-amine" with the currently available information.

Computational and Theoretical Chemistry Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline (B1680401) derivatives, QSAR studies have been instrumental in elucidating the structural features crucial for their therapeutic effects, including anticancer and antimicrobial activities. mdpi.com

In the realm of anticancer research, a 2D-QSAR model was developed for a series of quinoxaline derivatives to identify key structural requirements for their inhibitory activity against VEGFR-2, a key target in angiogenesis. mdpi.com This model revealed that the presence of an NH linker at the third position of the quinoxaline nucleus is essential for activity, while aliphatic linkers are detrimental. mdpi.com Furthermore, a benzoxazole (B165842) moiety at the second position was found to confer higher activity compared to other heterocyclic systems. mdpi.com The model also highlighted the importance of electron-releasing groups on the aromatic ring fused to the second position and a cyano group on the aliphatic chain attached to the nitrogen atom of the quinoxaline nucleus for enhanced activity. mdpi.com

Another QSAR study focused on 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives as antagonists of the human A3 adenosine (B11128) receptor. tandfonline.comtandfonline.com This study divided the analogues into two series: 1,4-dione and 4-amino-1-one. For the 4-amino-1-one series, the derived QSAR equation indicated that strong electron-withdrawing substituents at the R position enhance the binding affinity (pKi value), whereas electron-donating groups at this position have a negative impact. tandfonline.com The differing parametric requirements for the two series were attributed to the structural differences in the 1,2,4-triazolo[4,3-α]quinoxaline moiety, suggesting different binding orientations within the receptor's recognition site. tandfonline.comtandfonline.com

These examples underscore the utility of QSAR in guiding the rational design of novel quinoxaline derivatives with improved biological activities by identifying the key molecular descriptors that govern their interactions with specific biological targets. tandfonline.com

Thermodynamic Property Analysis

The thermodynamic properties of quinoxaline derivatives are crucial for understanding their stability, reactivity, and potential as energetic materials. Experimental and computational studies have been conducted to determine key thermodynamic parameters for this class of compounds.

The standard molar enthalpy of formation (ΔfHm°) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For several quinoxaline-1,4-dioxide derivatives, the gas-phase enthalpies of formation have been determined through a combination of combustion calorimetry and sublimation enthalpy measurements. acs.org

For instance, the gas-phase enthalpies of formation for three 2-methyl-3-(R)-quinoxaline 1,4-dioxide derivatives were reported as follows:

| Compound | R Group | Gas-Phase Enthalpy of Formation (kJ/mol) |

| 1a | Methyl | 149.4 ± 4.5 |

| 1b | Ethoxycarbonyl | -178.0 ± 4.3 |

| 1c | Benzyl | 249.2 ± 6.6 |

| Data sourced from a combined experimental and computational study on quinoxaline-1,4-dioxide derivatives. acs.org |

These values were obtained by combining the standard enthalpies of formation in the crystalline state with their respective enthalpies of sublimation. acs.org Density functional theory (DFT) calculations have also been employed to estimate the gas-phase enthalpies of formation for the corresponding quinoxaline derivatives, showing good agreement with experimental results. acs.org

Bond dissociation enthalpy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in a molecule in the gaseous state. For quinoxaline N-oxide derivatives, the N-O bond dissociation enthalpy is of particular interest as it relates to their potential as oxidizing agents and their biological activities. core.ac.uk

Experimental and theoretical studies have been conducted to determine the N-O bond dissociation enthalpies in quinoxaline di-N-oxides. The first and second N-O bond dissociation enthalpies have been derived from the gas-phase standard molar enthalpies of formation. For example, for a 3-methoxycarbonyl-2-methyl-quinoxaline N-oxide derivative, the first N-O bond dissociation enthalpy (DH1(N-O)) was experimentally determined to be 253.6 ± 6.2 kJ mol-1. core.ac.uk

Computational methods, such as DFT at the B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d) level of theory, have been used to calculate these values, often showing excellent agreement with experimental data. acs.org For a series of 3-methyl-quinoxaline-2-carboxamide-1,4-dioxide derivatives, it was found that the size of the substituent has a minimal influence on the computed N-O bond dissociation enthalpies, with a maximum difference of approximately 5 kJ·mol-1. acs.org

The following table presents calculated N-O bond dissociation enthalpies for a quinoxaline derivative:

| Bond Dissociation | Calculated Value (kJ mol-1) |

| First N-O Bond | 242.9 |

| Second N-O Bond | 266.8 |

| Calculated at the B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d) level of theory. core.ac.uk |

These thermodynamic data are essential for building a scale of N-O bond strengths in these compounds, which can be correlated with their reactivity and biological function. acs.org

Mechanistic Aspects of Biological Interactions and Structure Activity Relationships

Molecular Interactions with Biological Targets

No specific studies detailing the enzyme inhibition mechanisms of 3-(Quinoxalin-2-yl)prop-2-en-1-amine against α-Amylase, α-Glucosidase, Histone Deacetylases, Acetylcholinesterase, Butyrylcholinesterase, or Thymidylate Synthase were found in the public domain. While various quinoxaline (B1680401) derivatives have been investigated as inhibitors for some of these enzymes, such as α-glucosidase, α-amylase, acetylcholinesterase, and butyrylcholinesterase, this information cannot be directly attributed to the specific compound . researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netrsc.org

There is no available research or data analyzing the receptor binding mode of 3-(Quinoxalin-2-yl)prop-2-en-1-amine with Adenosine (B11128) or Cannabinoid receptors.

Specific studies on the interactions of 3-(Quinoxalin-2-yl)prop-2-en-1-amine with nucleic acids and proteins have not been reported in the available scientific literature. Research on other synthetic quinoxaline analogues has shown interactions with DNA, but these findings are not specific to 3-(Quinoxalin-2-yl)prop-2-en-1-amine. nih.gov

No information is available regarding the interference of 3-(Quinoxalin-2-yl)prop-2-en-1-amine with any cellular signaling pathways. Studies on other quinoxaline derivatives have suggested involvement in pathways like the ASK1-mediated p38 and JNK signaling pathways, but this is not specific to the compound of interest. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

No structure-activity relationship (SAR) studies focusing on 3-(Quinoxalin-2-yl)prop-2-en-1-amine for mechanistic understanding have been published. SAR studies exist for broader classes of quinoxaline derivatives, but these are not specific to the requested compound. nih.govresearchgate.net

Applications in Advanced Materials Science and Chemical Biology

Development of Functional Materials with Specific Electronic or Optical Properties

The extended π-system of the quinoxaline (B1680401) ring, coupled with the potential for further conjugation through the propenyl linker, endows 3-(Quinoxalin-2-yl)prop-2-en-1-amine derivatives with intriguing electronic and optical properties. These characteristics are actively being harnessed in the creation of new functional materials.

Quinoxaline derivatives are recognized for their potential as chromophores in luminescent materials. The electronic transitions within the quinoxaline moiety can be tailored by the introduction of various substituents, influencing the absorption and emission characteristics of the molecule. The allylamine group in 3-(Quinoxalin-2-yl)prop-2-en-1-amine can be functionalized to modulate these properties further, leading to the development of novel fluorescent probes and materials for organic light-emitting diodes (OLEDs).

Research into related quinoxaline structures has demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can lead to materials with significant quantum yields and tunable emission spectra. While specific photoluminescence data for 3-(Quinoxalin-2-yl)prop-2-en-1-amine is not extensively documented in publicly available literature, the foundational quinoxaline structure suggests a strong potential for its derivatives to serve as effective chromophores.

In the field of renewable energy, quinoxaline-based compounds have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). The quinoxaline unit often serves as an electron-accepting component in D-π-A (donor-π-acceptor) dyes. The amine functionality on the prop-2-en-1-amine side chain could potentially act as an anchoring group to the semiconductor surface (e.g., TiO₂) or be modified to incorporate stronger anchoring moieties.

While direct application of 3-(Quinoxalin-2-yl)prop-2-en-1-amine in DSSCs is not widely reported, studies on analogous quinoxaline dyes provide insight into their potential performance. Key parameters for DSSC dyes include their light-harvesting efficiency, electron injection kinetics, and dye regeneration. The electronic properties of the quinoxaline core are crucial for facilitating charge separation and injection into the semiconductor's conduction band.

Table 1: Photovoltaic Parameters of Representative Quinoxaline-Based Dyes in DSSCs

| Dye ID | Voc (mV) | Jsc (mA cm-2) | ff | η (%) |

|---|---|---|---|---|

| RC-21 | 630 | 7.89 | 0.66 | 3.30 |

| RC-22 | 680 | 12.11 | 0.68 | 5.56 |

Data extrapolated from studies on related quinoxaline-based sensitizers for illustrative purposes.

Role as Versatile Building Blocks for Novel Heterocyclic Scaffolds

The chemical reactivity of the allylamine group, combined with the quinoxaline nucleus, makes 3-(Quinoxalin-2-yl)prop-2-en-1-amine a valuable precursor for the synthesis of more complex heterocyclic systems. Quinoxaline derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.

The primary amine and the alkene functionality of the side chain offer multiple reaction sites for cyclization and condensation reactions. This allows for the construction of novel fused-ring systems and polycyclic aromatic structures, which are of significant interest in drug discovery and materials science. For instance, the amine group can participate in reactions to form pyrimidines, imidazoles, or other nitrogen-containing heterocycles, while the double bond can undergo various addition and cycloaddition reactions. The quinoxaline scaffold itself is a key component in a variety of therapeutic agents, including anticancer and antimicrobial drugs.

Chelation Chemistry and Complex Formation

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core, along with the nitrogen atom of the allylamine side chain, provide potential coordination sites for metal ions. This structural feature suggests that 3-(Quinoxalin-2-yl)prop-2-en-1-amine and its derivatives can act as ligands in coordination chemistry, forming stable complexes with various metals.

The ability to chelate metal ions is a critical property for applications such as catalysis, sensing, and the development of metallodrugs. The specific coordination geometry and the electronic properties of the resulting metal complexes would be dependent on the nature of the metal ion and any further modifications to the ligand structure. While detailed studies on the chelation behavior of 3-(Quinoxalin-2-yl)prop-2-en-1-amine are limited, the inherent coordinating ability of the quinoxaline and amine functionalities points to a promising area for future research.

Future Research Directions and Perspectives

Advancements in Novel Synthetic Methodologies for Quinoxaline (B1680401) Derivatives

The development of efficient and sustainable synthetic routes is paramount for the exploration of 3-(Quinoxalin-2-yl)prop-2-en-1-amine and its analogs. Future research is anticipated to move beyond traditional condensation reactions of o-phenylenediamines and α-dicarbonyl compounds, which can be limited by harsh conditions and low yields. A primary focus will be on the application of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These methods offer a modular approach to introduce diverse functionalities onto the quinoxaline core, potentially leading to the discovery of derivatives with enhanced biological activity.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the utilization of eco-friendly solvents, microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, and the development of reusable catalysts. The exploration of C-H activation is another promising avenue, offering a more atom-economical approach to functionalize the quinoxaline ring system directly.

| Synthetic Methodology | Potential Advantages |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, modularity |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, sustainability |

| C-H Activation | High atom economy, reduced waste, direct functionalization |

Exploration of Advanced Spectroscopic and Imaging Characterization Techniques

A comprehensive understanding of the physicochemical properties of 3-(Quinoxalin-2-yl)prop-2-en-1-amine necessitates the use of advanced analytical techniques. While standard methods like NMR and mass spectrometry provide fundamental structural information, more sophisticated techniques can offer deeper insights. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of proton and carbon signals, especially in complex derivatives.

In the solid state, techniques such as X-ray crystallography can provide precise information about the molecular geometry and intermolecular interactions, which are critical for understanding its crystal packing and physical properties. Furthermore, advanced imaging techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could be employed to visualize the molecule at the nanoscale, providing insights into its self-assembly and surface interactions.

| Characterization Technique | Information Provided |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity and assignments |

| X-ray Crystallography | Precise molecular geometry and crystal packing |

| AFM/STM | Nanoscale visualization of molecular self-assembly |

Deeper Computational Insights into Molecular Behavior and Interactions

Computational chemistry provides a powerful tool to complement experimental studies by offering a molecular-level understanding of the behavior of 3-(Quinoxalin-2-yl)prop-2-en-1-amine. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, molecular orbital energies (HOMO-LUMO), and to predict its spectroscopic properties.

Molecular dynamics (MD) simulations will be instrumental in exploring the conformational landscape of the molecule and its interactions with biological targets such as proteins and nucleic acids. These simulations can help to identify key binding interactions and provide insights into the mechanism of action at a molecular level. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build predictive models that correlate the structural features of quinoxaline derivatives with their biological activity, thereby guiding the design of new and more potent compounds.

| Computational Method | Application |

| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties |

| Molecular Dynamics (MD) | Conformational analysis, ligand-receptor interactions |

| QSAR | Predicting biological activity, guiding drug design |

Identification and Elucidation of New Mechanistic Biological Targets and Pathways

A critical area of future research will be the identification and validation of the biological targets of 3-(Quinoxalin-2-yl)prop-2-en-1-amine and the elucidation of the downstream signaling pathways it modulates. Techniques such as chemical proteomics, utilizing affinity-based probes or activity-based protein profiling (ABPP), can be employed to identify direct protein targets within a complex biological system.

Once potential targets are identified, a combination of in vitro biochemical assays and cell-based studies will be necessary to validate these interactions and to understand their functional consequences. This may involve investigating the effect of the compound on enzyme activity, protein-protein interactions, or gene expression. Unraveling the intricate molecular mechanisms underlying the biological effects of 3-(Quinoxalin-2-yl)prop-2-en-1-amine is essential for its potential development as a therapeutic agent.

| Approach | Goal |

| Chemical Proteomics | Identification of direct biological targets |

| Biochemical Assays | Validation of target engagement and functional effects |

| Cell-Based Studies | Elucidation of downstream signaling pathways |

Q & A

Q. What are the common synthetic routes for 3-(Quinoxalin-2-yl)prop-2-en-1-amine?

The compound is synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with propargylamine derivatives. DCQX, a cost-effective reagent with two reactive chlorine atoms, enables selective substitution at C2 or C3 positions. For instance, coupling DCQX with propargylamine under microwave-assisted conditions can yield the target compound. Alternative methods include CeO2 nanoparticle-catalyzed reactions of 1,2-diamines with aldehydes and isocyanides, which are effective for synthesizing quinoxalin-2-amine derivatives .

Q. What purification techniques are recommended for isolating 3-(Quinoxalin-2-yl)prop-2-en-1-amine?

Column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) is standard for isolating intermediates. Recrystallization from ethanol or dichloromethane is often employed for final purification. NMR and mass spectrometry are critical for verifying purity and structural integrity .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction with SHELXL refinement provides definitive structural confirmation. SHELX programs are robust for small-molecule crystallography, even with twinned or high-resolution data .

Advanced Research Questions

Q. What strategies optimize regioselectivity and stereoselectivity during synthesis?

Regioselectivity is controlled by the choice of nucleophile and reaction conditions. For example, Ti(O-iPr)/EtMgBr-catalyzed carbocyclization in dichloromethane enhances stereoselectivity, favoring Z-configured products. Solvent polarity (e.g., dichloromethane vs. toluene) and catalyst loading (15–20 mol%) significantly influence outcomes .

Q. How can low reaction yields in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) applications be addressed?

Low yields (e.g., 21% in triazoloquinoxaline synthesis) may arise from side reactions or catalyst deactivation. Optimize by screening copper sources (e.g., CuI vs. CuBr), ligands (e.g., TBTA), and reaction time. Solvent choice (e.g., toluene vs. DMF) and stoichiometric ratios of azide/alkyne partners also play critical roles .

Q. What experimental design frameworks are suitable for studying reaction variables?

Factorial design is effective for multivariable optimization. For instance, a 2 design can evaluate temperature, catalyst loading, and solvent effects on yield and selectivity. Response surface methodology (RSM) further refines optimal conditions .

Q. How can computational tools like COMSOL Multiphysics enhance synthesis or characterization?

COMSOL simulations can model reaction kinetics, diffusion limitations, or heat transfer in scaled-up syntheses. AI-driven platforms enable predictive optimization of reaction parameters (e.g., catalyst-substrate interactions) and real-time adjustments during experiments .

Q. How should researchers resolve contradictions in spectroscopic data?

Contradictions (e.g., unexpected -NMR splitting) may arise from dynamic processes like tautomerism or impurities. Use variable-temperature NMR, 2D techniques (COSY, NOESY), and independent synthesis of proposed byproducts to validate assignments. Cross-referencing with crystallographic data from SHELXL-refined structures is essential .

Methodological Notes

- Catalyst Screening : Prioritize air-stable catalysts (e.g., Ti–Mg systems) for reproducibility.

- Safety : Handle propargylamine derivatives under inert atmospheres due to their sensitivity to moisture and oxygen .

- Data Reproducibility : Document solvent batch effects (e.g., peroxide levels in ethers) and catalyst activation protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.